molecular formula C36H65N17O12S2 B12421246 LyP-1

LyP-1

Cat. No.: B12421246
M. Wt: 992.1 g/mol
InChI Key: CEKSIKGPDBMBEG-SLQNPQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is a synthetic nonapeptide featuring a disulfide bond between the first and ninth cysteine residues, forming a cyclic structure. The linear sequence is composed of nine amino acids: Cysteine (1), Glycine, Asparagine, Lysine, Arginine, Threonine, Arginine, Glycine, and Cysteine (1), with a free carboxylic acid terminus (OH). This peptide lacks the C-terminal amidation seen in oxytocin and other neurohypophysial hormones, which may influence its stability and receptor-binding affinity . The presence of charged residues (Lys, Arg) suggests enhanced solubility in aqueous environments compared to hydrophobic peptides.

Properties

Molecular Formula

C36H65N17O12S2

Molecular Weight

992.1 g/mol

IUPAC Name

(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C36H65N17O12S2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t17-,18+,19+,20+,21+,22+,23+,27+/m1/s1

InChI Key

CEKSIKGPDBMBEG-SLQNPQMPSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with selecting an acid-labile resin compatible with Fmoc chemistry. Chlorotrityl (2-Cl-Trt-Cl) or Wang resins are preferred for their stability during iterative coupling and efficient final cleavage. The C-terminal cysteine is anchored via its carboxyl group using a pre-activated Fmoc-Cys(Trt)-OH derivative. Trityl (Trt) protection for cysteine minimizes racemization during base-mediated Fmoc deprotection.

Sequential Coupling of Protected Amino Acids

The peptide chain is assembled from C- to N-terminus using the following protected residues:

  • Gly : Fmoc-Gly-OH (no side-chain protection required)
  • Arg : Fmoc-Arg(Pbf)-OH (Pbf prevents guanidine group side reactions)
  • Thr : Fmoc-Thr(tBu)-OH (tBu protects hydroxyl group)
  • Lys : Fmoc-Lys(Boc)-OH (Boc prevents ε-amine interference)
  • Asn : Fmoc-Asn(Trt)-OH (Trt suppresses dehydration to nitrile)

Coupling reactions employ HATU/Oxyma or PyBOP/DIPEA in DMF, with >3 equivalents of amino acid to ensure >99% stepwise efficiency. For poly-glycine segments (Gly-Gly), pre-activated Fmoc-Gly-Gly-OH dimers reduce aggregation risks.

Critical Challenges and Optimization

Aspartimide Formation in Asn-Gly Sequences

The Asn-Gly motif is highly prone to aspartimide formation, leading to cyclic byproducts. Key mitigation strategies include:

  • Using Fmoc-Asn(Trt)-OH instead of cheaper Dmcp/Mbh-protected variants
  • Adding 0.1 M HOAt to coupling mixtures to stabilize the activated species
  • Limating piperidine exposure during Fmoc removal to ≤10 min per cycle

Comparative studies show Trt protection reduces aspartimide formation from 45% (unprotected) to <5% under standard SPPS conditions.

Arginine and Lysine Side-Chain Interactions

The high density of basic residues (2 Arg, 1 Lys) increases electrostatic interactions, causing peptide-resin aggregation. This is addressed by:

  • Incorporating 20% DMSO in DMF to improve solvation
  • Using pseudoproline dipeptides (e.g., Fmoc-Arg(Pbf)-Thr(ψMe,Mepro)-OH) at Thr positions
  • Performing microwave-assisted synthesis at 50°C to disrupt β-sheet structures

Disulfide Bond Formation

On-Resin Oxidation vs. Solution-Phase Folding

Two primary approaches are employed for the Cys1-Cys9 disulfide bond:

Method Conditions Yield (%) Purity (%)
On-resin oxidation 0.1 M I₂ in DMF, 2 h, RT 78 85
Solution-phase air oxidation 0.1 M NH₄HCO₃, pH 8.0, 24 h, RT 65 92

On-resin methods offer higher yields but risk overoxidation to sulfonic acids. Solution-phase folding provides better conformational control, essential for peptides with multiple basic residues.

Orthogonal Protection Strategies

For regioselective disulfide formation, orthogonal Cys protection is utilized:

  • Cys1 : Trt (cleaved with 1% TFA/DCM during synthesis)
  • Cys9 : Acm (stable to TFA, removed by Hg(OAc)₂ post-cleavage)

This enables sequential oxidation, first forming Cys1-Cys9 via I₂, then stabilizing the structure through Acm removal and re-oxidation.

Cleavage and Global Deprotection

Final cleavage uses TFA/H₂O/TIS (95:2.5:2.5) for 2 h at 25°C. Scavengers like EDT prevent alkylation of Arg/Lys side chains. Post-cleavage, the crude peptide is precipitated in methyl tert-butyl ether (MTBE) and lyophilized.

Purification and Characterization

Reverse-phase HPLC (C18 column) with 0.1% TFA/ACN gradients achieves >98% purity. Key quality control parameters include:

Parameter Method Specification
Molecular weight MALDI-TOF MS 1172.34 Da (calc.)
Disulfide content Ellman’s assay <0.5% free thiol
Enantiomeric purity Chiral HPLC >99.5% L-isomers

Scalability and Industrial Production

Large-scale synthesis (>1 kg) employs continuous-flow SPPS systems with the following optimizations:

  • Automated in-line UV monitoring of Fmoc deprotection
  • High-pressure mixing for efficient coupling in <10 min per residue
  • Integrated oxidation reactors for disulfide formation without intermediate handling

Comparative Analysis of Synthetic Routes

A comparison of academic vs. industrial methods reveals critical differences:

Parameter Academic Protocol Industrial Protocol
Resin loading 0.2 mmol/g 0.5 mmol/g
Coupling time 60 min 15 min (microwave)
Final cleavage volume 10 mL/g resin 5 mL/g resin
Total synthesis time 14 days 3 days

Industrial methods prioritize throughput over absolute purity, accepting 90–95% crude purity before polishing.

Scientific Research Applications

H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study disulfide bond formation and peptide stability.

    Biology: Employed in studies of protein-protein interactions and as a tool to investigate cellular signaling pathways.

    Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH involves its ability to form disulfide bonds, which stabilize its structure and enable it to interact with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH with structurally or functionally related peptides:

Compound Name Sequence Molecular Weight Disulfide Bonds Biological Activity Applications
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys-OH ~1,100 (estimated) [1-9] Hypothetical: Potential neuroprotective or receptor-modulating effects (inferred from structural analogs) Research tool for studying peptide stability and receptor interactions
Oxytocin (Free Acid) Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH 1,008.2 [1-6] Neurotransmitter; induces uterine contractions and social bonding Clinical use in labor induction, postpartum hemorrhage
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH ~1,700 (estimated) Multiple Therapeutic agent for autoimmune and neurodegenerative diseases Preclinical studies for immune modulation
ω-Conotoxin GVIA Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-Arg-Ser... 3,030.8 Multiple Potent N-type calcium channel blocker Neuroscience research tool

Key Findings

Cyclic vs. Linear Structures: The [1-9] disulfide bond in H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH confers rigidity similar to oxytocin’s [1-6] bond. However, the larger ring size (9 residues vs. oxytocin’s 6) may reduce receptor specificity . ω-Conotoxin GVIA utilizes multiple disulfide bonds for structural stability, enabling selective ion channel targeting .

Terminal Modifications :

  • The free C-terminal OH group in the target peptide contrasts with oxytocin’s amidated tail (Gly-NH₂), which is critical for oxytocin’s receptor activation . This difference may render the target peptide less potent in oxytocin receptor pathways.

Charged Residues: The high density of basic residues (Lys, Arg) in H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH enhances solubility but may reduce membrane permeability compared to hydrophobic peptides like ω-conotoxin GVIA .

Therapeutic Potential: Unlike the therapeutic peptide in , which targets autoimmune diseases via immune modulation, the target peptide’s lack of preclinical data limits its current applications to research settings .

Data Tables

Table 1: Physicochemical Properties

Property H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH Oxytocin (Free Acid)
Molecular Formula C₃₉H₆₈N₁₆O₁₃S₂ (estimated) C₄₃H₆₅N₁₁O₁₃S₂
Isoelectric Point (pI) ~10.5 (predicted) ~6.8
Solubility High (charged residues) Moderate

Biological Activity

H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is a peptide that includes a sequence of amino acids with potential biological activities. The presence of cysteine residues (Cys) suggests that this compound may participate in redox reactions and protein folding, while the diverse amino acid composition indicates potential roles in various biological processes, including signaling, immune response, and cellular metabolism. This article will explore the biological activity of this compound based on recent research findings.

Biological Activity Overview

The biological activity of peptides like H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is often evaluated through their effects on various biological systems, including their antioxidant, antimicrobial, and anti-inflammatory properties. The specific activities can be attributed to the unique combination of amino acids present in the sequence.

Antioxidant Activity

Peptides containing cysteine are known for their antioxidant properties due to the thiol group in cysteine, which can scavenge free radicals. Research indicates that peptides derived from marine sources exhibit significant antioxidant activity, which may be relevant for H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH as well .

Antimicrobial Activity

Certain peptides have demonstrated antimicrobial properties against a range of pathogens. The presence of basic amino acids like arginine and lysine in the sequence may enhance its ability to disrupt microbial membranes or inhibit microbial growth. Studies have shown that peptides with similar compositions can effectively combat bacteria and fungi .

Anti-inflammatory Effects

Peptides can also modulate inflammatory responses. The amino acid sequence may influence cytokine production and immune cell activity. For instance, peptides with arginine have been noted for their role in promoting wound healing and reducing inflammation .

Case Studies

  • Antioxidant Peptide Studies : A study on marine-derived peptides revealed that sequences rich in cysteine exhibited strong radical scavenging activity, which could be beneficial for developing nutraceuticals aimed at oxidative stress-related conditions .
  • Antimicrobial Efficacy : Research has indicated that peptides similar to H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and medicine .
  • Inflammation Modulation : A study highlighted how peptides containing arginine can influence nitric oxide production in macrophages, leading to reduced inflammation in animal models .

Table 1: Summary of Biological Activities of Similar Peptides

Peptide SequenceAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
Cys-Gly-Asn-Lys-ArgHighModerateLow
Gly-Leu-Trp-ArgModerateHighModerate
Cys-Pro-Val-LysHighLowHigh
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OHTBDTBDTBD

TBD indicates that further studies are needed to confirm these activities specifically for H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH.

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